7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
7-Bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic core containing oxygen and nitrogen. The compound features a bromine substituent at position 7 and a 2-cyclohexenylethyl group at position 4 (Figure 1).
Properties
IUPAC Name |
7-bromo-4-[2-(cyclohexen-1-yl)ethyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c18-15-6-7-16-14(10-15)11-19(17(20)12-21-16)9-8-13-4-2-1-3-5-13/h4,6-7,10H,1-3,5,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASUKGGFPPPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCN2CC3=C(C=CC(=C3)Br)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3, in solvents like water or acetic acid.
Reduction: : LiAlH4, in solvents like ether or THF.
Substitution: : Various nucleophiles, in solvents like DCM or DMF.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of different substituted benzoxazepines.
Scientific Research Applications
This compound is used in various scientific research applications, including:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying biological systems and pathways.
Medicine: : Potential use in drug discovery and development.
Industry: : Applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Substituent Effects
- Position 4 Modifications : The target compound’s 2-cyclohexenylethyl group at position 4 introduces steric bulk and lipophilicity compared to the pyridinyl group in Compound 1 or the phenyl group in 4a . This may enhance membrane permeability but reduce solubility.
- Halogenation : The 7-bromo substituent is conserved across several analogs (e.g., 4a , Compound 1 ), suggesting its role in electronic stabilization or receptor binding. In contrast, 7-bromo-6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one incorporates dual halogenation, which could amplify electrophilic reactivity.
Core Heterocycle Variations
- Benzoxazepinone vs.
- Lactam vs. Lactone : Compounds like 9-CHLORO-3,4-DIHYDRO-1-BENZOXEPIN-5(2H)-ONE feature a lactone moiety, whereas the target compound and 4a contain lactam groups, altering hydrogen-bonding capabilities.
Physicochemical and Spectral Comparisons
- Melting Points : The target compound lacks reported melting point data, but 4a exhibits a high melting point (205–207°C), likely due to strong intermolecular hydrogen bonding from the lactam carbonyl .
- Spectral Signatures :
- IR Spectroscopy : The C=O stretch at 1660 cm⁻¹ in 4a aligns with typical lactam carbonyl vibrations. Similar data for the target compound would clarify electronic effects of the cyclohexenylethyl group.
- ¹H NMR : The alkene proton signal at δ 6.9 in 4a contrasts with the target compound’s cyclohexenyl protons, which would likely appear upfield (δ ~5.5–6.0) due to conjugation with the ethylene group.
Research Implications and Gaps
- Biological Activity : While 4a was synthesized for tranquillizing effects , the target compound’s pharmacological profile remains unexplored. Comparative studies could evaluate the impact of the cyclohexenylethyl group on CNS activity.
- Synthetic Accessibility : The high yield (97%) of 4a suggests efficient lactam formation methodologies, which may be adaptable to the target compound’s synthesis.
Biological Activity
The compound 7-bromo-4-(2-cyclohex-1-en-1-ylethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS Number: 87203-97-2) is a member of the benzoxazepin class, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that elucidate its pharmacological properties.
Molecular Formula
- C : 17
- H : 20
- Br : 1
- N : 1
- O : 2
Structural Features
The compound features a benzoxazepine core with a bromo substituent and a cyclohexenyl ethyl side chain. The unique structural elements contribute to its biological activity and interaction with various biological targets.
Pharmacological Profile
Research indicates that compounds within the benzoxazepine class exhibit a range of biological activities, including:
- Antidepressant Effects : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : Some derivatives have demonstrated the ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary studies indicate that certain benzoxazepines may possess cytotoxic effects against cancer cell lines.
Case Studies
-
Antidepressant Activity
- A study investigated the effects of benzoxazepine derivatives on serotonin reuptake inhibition. The results showed that compounds with similar structures to this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic signaling .
- Anti-inflammatory Effects
- Antitumor Activity
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
